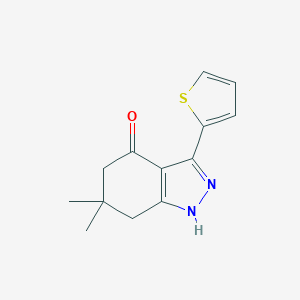
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features both indazole and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the indazole and thiophene moieties suggests that it may exhibit a range of biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiophene derivative with an indazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiophene or indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The indazole and thiophene rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as indomethacin or benzimidazole derivatives.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-based drugs such as tiquizium bromide.
Uniqueness
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the combination of indazole and thiophene rings in its structure. This dual functionality can lead to a broader range of biological activities and chemical reactivity compared to compounds with only one of these moieties.
属性
分子式 |
C13H14N2OS |
|---|---|
分子量 |
246.33 g/mol |
IUPAC 名称 |
6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one |
InChI |
InChI=1S/C13H14N2OS/c1-13(2)6-8-11(9(16)7-13)12(15-14-8)10-4-3-5-17-10/h3-5H,6-7H2,1-2H3,(H,14,15) |
InChI 键 |
CFRKYGGFFATMNI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CS3)C |
规范 SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


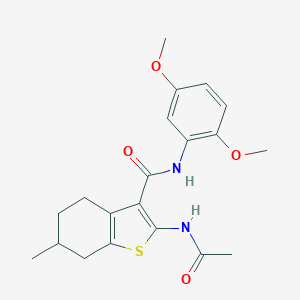
![Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289363.png)
![Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289365.png)
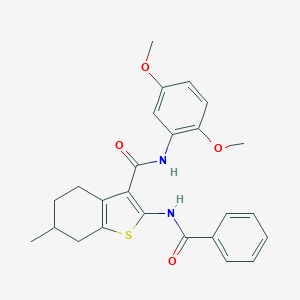
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289369.png)
![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)
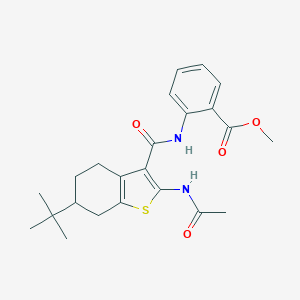
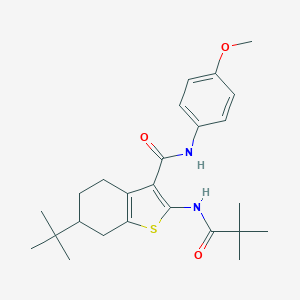
![N-[6-tert-butyl-3-[(2-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B289378.png)
![N-[6-tert-butyl-3-[(2-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B289380.png)
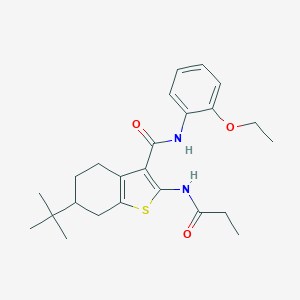
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
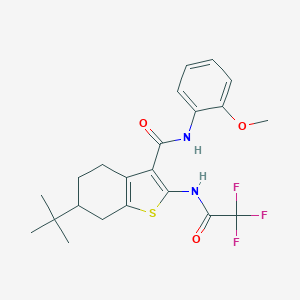
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
